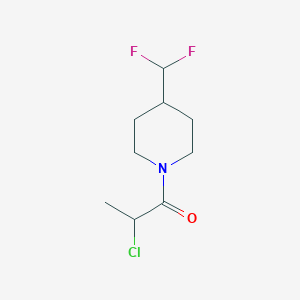

2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-[4-(difluoromethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClF2NO/c1-6(10)9(14)13-4-2-7(3-5-13)8(11)12/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGFVDSVNUUFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is structurally similar to apixaban, a potent inhibitor of blood coagulation factor xa . Therefore, it might have similar targets and roles in biological systems.

Mode of Action

Based on its structural similarity to apixaban, it might interact with its targets in a similar manner, leading to changes in the biological system .

Biochemical Pathways

If it acts similarly to apixaban, it might affect the coagulation cascade, specifically the factor xa pathway .

Pharmacokinetics

If it behaves similarly to apixaban, it might have good bioavailability and a rapid onset and offset of action .

Result of Action

If it acts similarly to apixaban, it might inhibit blood coagulation factor xa, thereby reducing the risk of thromboembolic disorders .

Biological Activity

2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one, identified by its CAS number 2091716-55-9, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with a difluoromethyl substitution, which may influence its pharmacological properties.

The molecular formula of 2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one is , with a molecular weight of 225.66 g/mol. The structural characteristics of this compound suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of 2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the difluoromethyl group may enhance lipophilicity, allowing for better membrane permeability and interaction with lipid bilayers.

Potential Targets

Research indicates that compounds with similar structures often target:

- Enzymes : Such as kinases and phosphatases involved in cellular signaling pathways.

- Receptors : Including GPCRs (G protein-coupled receptors) that mediate various physiological responses.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

Research into related compounds has shown promise in inhibiting cancer cell proliferation. For instance, studies on piperidine derivatives indicate potential efficacy against p53-deficient tumors, suggesting that 2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one could also demonstrate similar properties.

Case Studies

Several studies have explored the biological activity of compounds structurally related to 2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one:

Synthesis and Derivatives

The synthesis of 2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one typically involves:

- Fluoromethylation : Introducing the difluoromethyl group onto the piperidine ring.

- Chlorination : Adding the chloro group to the propanone moiety.

- Purification : Using chromatographic techniques to isolate the desired product.

This synthetic pathway allows for the exploration of various derivatives that may enhance or modify biological activity.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one has been investigated for its potential as a pharmaceutical intermediate. Its structure suggests possible interactions with biological targets, making it a candidate for developing new drugs.

Case Study: Anticancer Activity

Research has shown that compounds with similar piperidine structures exhibit anticancer properties. For instance, derivatives have been tested in vitro against various cancer cell lines, demonstrating significant cytotoxicity .

Neuropharmacology

The compound's piperidine moiety may confer activity on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies indicate that modifications of piperidine derivatives can lead to compounds with enhanced neuroactive properties.

Case Study: Dopamine Receptor Modulation

A related study explored the effects of piperidine derivatives on dopamine D2 receptors, revealing promising results in modulating receptor activity, which could have implications for treating neurological disorders .

Agrochemicals

The compound's unique structure also positions it as a potential candidate in agrochemical formulations. Its chlorinated and difluoromethyl groups may enhance efficacy against pests while reducing environmental impact.

Case Study: Insecticidal Activity

Research on chlorinated piperidine derivatives has shown effective insecticidal properties against common agricultural pests, suggesting that 2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one could be developed into a novel insecticide .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

*Calculated molecular weights are denoted with an asterisk.

- Steric Effects: Bulky groups like phenoxyethyl (as in DC-TEADin1072-N1) may reduce conformational flexibility but enhance target specificity .

- Synthetic Utility : Ethylpiperazine derivatives are favored as building blocks due to their stability and ease of functionalization .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one generally involves the acylation of a 4-(difluoromethyl)piperidine precursor with a chloropropanoyl chloride derivative. The key steps include:

- Starting Material: 4-(difluoromethyl)piperidine or its derivatives.

- Acylating Agent: 2-chloropropanoyl chloride (or equivalent acid chloride).

- Base: A tertiary amine such as triethylamine to neutralize the generated hydrochloric acid.

- Solvent: Anhydrous organic solvents like dichloromethane or tetrahydrofuran (THF).

- Reaction Conditions: Controlled temperature (often 0–25°C) to optimize yield and minimize side reactions.

This approach is a classical nucleophilic acyl substitution where the nitrogen of the piperidine ring attacks the electrophilic carbonyl carbon of the acid chloride, forming the amide linkage and introducing the chloro-propanone moiety.

Detailed Preparation Method

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 4-(difluoromethyl)piperidine, 2-chloropropanoyl chloride, triethylamine, anhydrous dichloromethane | The piperidine derivative is dissolved in dichloromethane under inert atmosphere. Triethylamine is added as a base. The acid chloride is added dropwise at 0–5°C with stirring. The mixture is then allowed to warm to room temperature and stirred for several hours. | Yields typically range from 70% to 90%. Reaction progress monitored by TLC or HPLC. |

| 2 | Work-up: aqueous wash, drying over anhydrous sodium sulfate | The reaction mixture is quenched with water, extracted, and the organic layer dried. The solvent is removed under reduced pressure. | Crude product purified by column chromatography or recrystallization. |

| 3 | Purification | Purification by silica gel chromatography using appropriate eluents (e.g., ethyl acetate/hexane mixtures) to afford pure 2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one. | Purity confirmed by NMR, MS, and melting point analysis. |

Alternative Synthetic Routes and Modifications

- Use of Different Bases: Besides triethylamine, other bases like pyridine or inorganic bases (e.g., sodium carbonate) can be employed, but organic tertiary amines are preferred to avoid side reactions.

- Solvent Variations: THF, acetonitrile, or toluene may be used depending on solubility and reaction scale.

- Temperature Control: Lower temperatures help reduce side reactions such as hydrolysis or over-acylation.

- Pre-activation of Piperidine: In some cases, the piperidine nitrogen may be protected or activated to improve regioselectivity or yield.

Analytical Characterization

The product is typically characterized by:

| Technique | Purpose | Typical Data |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm structure and purity | ^1H NMR shows characteristic signals for piperidine ring protons, difluoromethyl group, and chloro-propanone moiety. ^19F NMR confirms difluoromethyl substitution. |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z corresponding to C9H14ClF2NO (225.66 g/mol). |

| Infrared Spectroscopy (IR) | Functional group identification | Carbonyl stretch (~1700 cm^-1), C–Cl stretch, and N–H (if present) bands. |

| Melting Point / Boiling Point | Purity and physical property data | Specific data to be determined experimentally. |

Summary Table of Preparation Parameters

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Starting Material | 4-(difluoromethyl)piperidine | Commercially available or synthesized |

| Acylating Agent | 2-chloropropanoyl chloride | Freshly distilled or purified |

| Base | Triethylamine (1.1–1.5 equiv) | Neutralizes HCl formed |

| Solvent | Dichloromethane (anhydrous) | Alternatives: THF, acetonitrile |

| Temperature | 0–5°C during addition, then RT | Controls reaction rate and side-products |

| Reaction Time | 2–6 hours | Monitored by TLC/HPLC |

| Work-up | Aqueous extraction, drying | Remove inorganic salts and impurities |

| Purification | Silica gel chromatography | Eluent: ethyl acetate/hexane mixtures |

| Yield | 70–90% | Dependent on scale and conditions |

Research Findings and Industrial Relevance

- The synthetic route is straightforward and amenable to scale-up, making it suitable for industrial production of intermediates for pharmaceutical compounds.

- The presence of the difluoromethyl group on the piperidine ring enhances the compound’s chemical stability and potential biological activity.

- Reaction optimization studies indicate that controlling temperature and stoichiometry is critical to maximize yield and minimize by-products such as hydrolyzed or over-acylated species.

- The compound serves as a versatile intermediate for further functionalization in drug discovery programs targeting neurological and psychiatric disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.